molecular formula C16H22N2O4S B5547161 (4aS*,7aR*)-1-benzoyl-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aS*,7aR*)-1-benzoyl-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No. B5547161
M. Wt: 338.4 g/mol
InChI Key: SGCRFTOPCXAPAJ-CABCVRRESA-N
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Description

Synthesis Analysis

Synthetic approaches for related heterocyclic compounds involve multi-step reactions, starting from basic precursors to achieve the desired functionalized scaffolds. For instance, a class of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds was synthesized through a four-step reaction, starting from o-alkyl derivative of salicyaldehyde to yield target compounds with good antimicrobial and antioxidant activities (Rangaswamy et al., 2017). Such methodologies may be adaptable for synthesizing the compound , with modifications to tailor the specific functional groups and structural framework.

Molecular Structure Analysis

The molecular structure of closely related compounds has been analyzed through various spectroscopic and crystallographic methods. For example, the molecular structure of "4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid methanol solvate" was elucidated using IR, NMR, X-ray diffraction, and elemental analysis, providing detailed insights into the geometry, electronic structure, and intermolecular interactions (Demir et al., 2010). These techniques are integral to understanding the molecular structure of the compound .

Chemical Reactions and Properties

The reactivity of similar heterocyclic compounds under various conditions reveals a range of chemical transformations, including cyclization reactions, diastereoselective synthesis, and reactions with carbonyl compounds. For instance, the diastereoselective synthesis of certain pyrazole derivatives through reactions with trimethylenemethane and tetrazine derivatives indicates the potential for creating complex molecular architectures with high stereocontrol (Uršič et al., 2009). Such reactions are pertinent to synthesizing and modifying the structure of the compound in focus.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are influenced by the molecular framework and functional groups. While specific data on the compound "(4aS*,7aR*)-1-benzoyl-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide" is not directly available, analogous studies provide a basis for predicting its behavior. The detailed crystallographic analysis of related compounds offers insights into molecular packing, intermolecular interactions, and stability (Demir et al., 2010).

Scientific Research Applications

Synthesis and Characterization

  • Research on functionalized pyrazole scaffolds has demonstrated the synthesis of a new class of compounds with potential antimicrobial and antioxidant activities. These compounds, including various analogues, exhibit significant biological activities, highlighting the versatility of pyrazole derivatives in chemical synthesis and their potential applications in developing new therapeutic agents (Rangaswamy et al., 2017).
  • Another study focused on bicyclic heteroannulated pyridazine derivatives , investigating their cyclization reactions to explore the chemical space around pyrazine and pyridazine frameworks. This work contributes to the understanding of the chemical behavior of these compounds under different conditions, potentially leading to new materials or catalysts (Lange et al., 1997).

Molecular Structure Analysis

  • A detailed experimental and theoretical approach was applied to the molecular structure of a benzoyl-phenyl-pyrazole-carboxylic acid methanol solvate, providing insights into the molecular geometry and electronic structure of such compounds. This type of analysis is crucial for designing compounds with desired physical or chemical properties, applicable in materials science or pharmacology (Demir et al., 2010).

Cytotoxicity and Antimicrobial Activity

  • Research into aminopyrazole and pyrazolopyrimidine derivatives has been conducted to assess their cytotoxic and antimicrobial activities, offering a foundation for the development of new compounds with potential therapeutic uses in treating cancer or infections (Hassan et al., 2014).

Antibacterial Activities

  • Studies on derivatives of benzoyl-pyrazole-carboxylic acid have explored their synthesis and evaluated their antibacterial activities. Such research is essential for discovering new antibiotics or antiseptics, addressing the growing concern of antibiotic resistance (Bildirici et al., 2007).

properties

IUPAC Name

[(4aR,7aS)-1-(2-methoxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-22-10-9-17-7-8-18(15-12-23(20,21)11-14(15)17)16(19)13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCRFTOPCXAPAJ-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(C2C1CS(=O)(=O)C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4aR,7aS)-1-(2-methoxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-phenylmethanone

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